Methyl 2,3,3-trifluoro-3-methoxypropanoate
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Overview
Description
Methyl 2,3,3-trifluoro-3-methoxypropanoate: is an organic compound with the molecular formula C5H7F3O3 and a molecular weight of 172.1 g/mol . It is a clear liquid with a boiling point of 90-92°C at 50 mmHg and a density of 1.301 g/mL . This compound is primarily used in research and development, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,3-trifluoro-3-methoxypropanoate can be synthesized through various methods. One common route involves the reaction of 2,3,3-trifluoro-3-methoxypropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,3-trifluoro-3-methoxypropanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Methyl 2,3,3-trifluoro-3-methoxypropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in proteomics research for the modification of peptides and proteins.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,3,3-trifluoro-3-methoxypropanoate involves its interaction with various molecular targets. The trifluoromethyl group imparts unique electronic properties, making the compound highly reactive in nucleophilic substitution reactions. The methoxy group can undergo protonation and subsequent nucleophilic attack, leading to cleavage of the ether bond . These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparison with Similar Compounds
- Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate .
- Methyl 3,3,3-trifluoropropionate .
- Methyl 3-(heptafluoroisopropoxy)tetrafluoropropionate .
Uniqueness: Methyl 2,3,3-trifluoro-3-methoxypropanoate is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These features make it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 2,3,3-trifluoro-3-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O3/c1-10-4(9)3(6)5(7,8)11-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTCBKKHRASHQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(OC)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660315 |
Source
|
Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758-69-0 |
Source
|
Record name | Methyl 2,3,3-trifluoro-3-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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